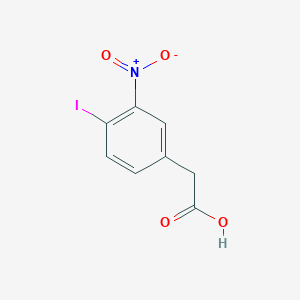
2-(4-Iodo-3-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodo-3-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrobenzenes It contains a phenyl ring substituted with iodine and a nitro group, along with an acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by iodination. The nitration process introduces a nitro group to the phenyl ring, and subsequent iodination adds the iodine atom. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-(4-Iodo-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
2-(4-Iodo-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Iodo-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 2-(3-Nitrophenyl)acetic acid
- 4-Nitrophenylacetic acid
- 2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid
Uniqueness
2-(4-Iodo-3-nitrophenyl)acetic acid is unique due to the presence of both iodine and nitro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
分子式 |
C8H6INO4 |
|---|---|
分子量 |
307.04 g/mol |
IUPAC 名称 |
2-(4-iodo-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6INO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) |
InChI 键 |
BXHCCAVVVWTKAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



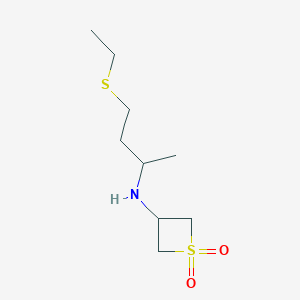
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
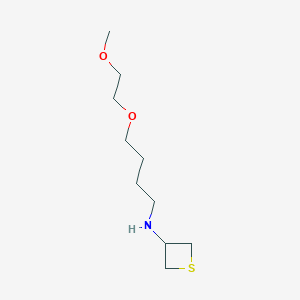
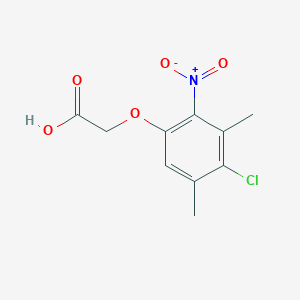
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)


![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)

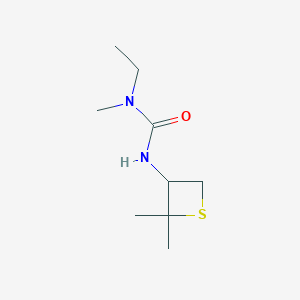
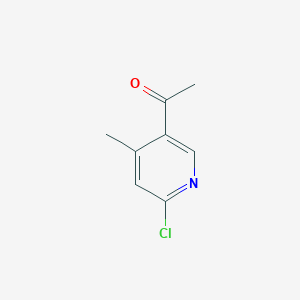
![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
